D-Glutamine methyl ester hydrochloride
Overview
Description
D-Glutamine methyl ester hydrochloride is a chemical compound with the molecular formula C6H13ClN2O3 and a molecular weight of 196.63 g/mol . It is a derivative of the amino acid D-glutamine, where the carboxyl group is esterified with methanol, and the compound is further converted to its hydrochloride salt form. This compound is commonly used in organic synthesis and biochemical research due to its unique properties and reactivity.
Mechanism of Action
Target of Action
D-Glutamine Methyl Ester Hydrochloride, also known as ®-methyl 2,5-diamino-5-oxopentanoate hydrochloride, is a derivative of D-Glutamine . D-Glutamine is a non-essential amino acid that is present abundantly throughout the body and is involved in many metabolic processes . It is synthesized from glutamic acid and ammonia . It is the principal carrier of nitrogen in the body and is an important energy source for many cells . .
Mode of Action
It can be inferred from the role of d-glutamine that it may participate in various metabolic processes, including energy production and nitrogen transport .
Biochemical Pathways
D-Glutamine, from which this compound is derived, plays a versatile role in cell metabolism. It participates in the tricarboxylic acid (TCA) cycle supplementation and the biosynthesis of nucleotides, glutathione (GSH), and other nonessential amino acids .
Pharmacokinetics
It is known that d-glutamine is synthesized from glutamic acid and ammonia .
Result of Action
D-glutamine, from which it is derived, is known to be an important energy source for many cells and the principal carrier of nitrogen in the body .
Biochemical Analysis
Biochemical Properties
D-Glutamine Methyl Ester Hydrochloride interacts with various enzymes, proteins, and other biomolecules. It is a principal carrier of nitrogen in the body and serves as an important energy source for many cells . It is often used to determine the activity of Glutamine synthetase, an enzyme that controls the use of nitrogen in cells .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors and can affect metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: D-Glutamine methyl ester hydrochloride can be synthesized through the esterification of D-glutamine with methanol in the presence of an acid catalyst such as hydrochloric acid. The reaction typically involves the following steps :
- Dissolving D-glutamine in methanol.
- Adding hydrochloric acid to the solution to catalyze the esterification reaction.
- Heating the mixture to promote the reaction.
- Isolating the product by evaporating the solvent and recrystallizing the compound from an appropriate solvent.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions: D-Glutamine methyl ester hydrochloride undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield D-glutamine and methanol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.
Major Products Formed:
Hydrolysis: D-Glutamine and methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
D-Glutamine methyl ester hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and peptides.
Biology: The compound is utilized in studies involving amino acid metabolism and enzyme activity.
Medicine: It serves as a precursor for the synthesis of pharmaceuticals and as a reagent in drug development.
Comparison with Similar Compounds
L-Glutamine methyl ester hydrochloride: Similar in structure but derived from L-glutamine instead of D-glutamine.
L-Glutamic acid diethyl ester hydrochloride: Another ester derivative of glutamic acid with different ester groups.
Uniqueness: D-Glutamine methyl ester hydrochloride is unique due to its specific stereochemistry (D-configuration) and its applications in stereospecific synthesis and biochemical studies . Its distinct properties make it valuable for research and industrial purposes where stereochemistry plays a critical role.
Properties
IUPAC Name |
methyl (2R)-2,5-diamino-5-oxopentanoate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O3.ClH/c1-11-6(10)4(7)2-3-5(8)9;/h4H,2-3,7H2,1H3,(H2,8,9);1H/t4-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGYBXODOMJPMNO-PGMHMLKASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCC(=O)N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CCC(=O)N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10374704 | |
Record name | D-Glutamine methyl ester hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10374704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74817-54-2 | |
Record name | D-Glutamine methyl ester hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10374704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | D-Glutamine methyl ester hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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